2-Bromo-4-(trifluoromethoxy)nicotinonitrile
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Overview
Description
2-Bromo-4-(trifluoromethoxy)nicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)nicotinonitrile typically involves the bromination of 4-(trifluoromethoxy)nicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF).
Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products:
Substitution Reactions: Substituted nicotinonitriles with various functional groups.
Coupling Reactions: Biaryl or diaryl compounds.
Reduction Reactions: Amino derivatives of nicotinonitrile.
Scientific Research Applications
2-Bromo-4-(trifluoromethoxy)nicotinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
2-Bromo-4-(methoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Bromo-4-(trifluoromethyl)nicotinonitrile: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)nicotinonitrile: Lacks the bromine atom.
Uniqueness: 2-Bromo-4-(trifluoromethoxy)nicotinonitrile is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in drug design and material science.
Properties
Molecular Formula |
C7H2BrF3N2O |
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Molecular Weight |
267.00 g/mol |
IUPAC Name |
2-bromo-4-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2O/c8-6-4(3-12)5(1-2-13-6)14-7(9,10)11/h1-2H |
InChI Key |
PUANVBVTMZHFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)(F)F)C#N)Br |
Origin of Product |
United States |
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